molecular formula C16H27NaO6 B1164930 Sodium capryl lactylate CAS No. 13557-74-9

Sodium capryl lactylate

Cat. No. B1164930
CAS RN: 13557-74-9
M. Wt: 338.37 g/mol
InChI Key:
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Description

Sodium Caproyl/Lauroyl Lactylate is a sodium salt of the capryl ester of lactyl lactate . It is a natural, multifunctional active ingredient with antimicrobial properties . It is highly effective against microorganisms causing skin disorders like dandruff and athlete’s foot . It is used in cosmetics and skincare products as a surfactant, emulsifier, and moisturizer .


Synthesis Analysis

Sodium Caproyl/Lauroyl Lactylate can be synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . Another method involves the reaction product of isostearic acid with lactic acid in the presence of sodium hydroxide .


Molecular Structure Analysis

The molecular structure of Sodium Caproyl/Lauroyl Lactylate is a sodium salt of the reaction of lauric acid and lactic acid . The molecular formula is C18H31NaO6 . The membrane-disruptive properties of lactylates have been scarcely investigated from a biophysical perspective .


Chemical Reactions Analysis

Sodium Caproyl/Lauroyl Lactylate is a surfactant molecule that is an esterified adduct of fatty acid and lactic acid . It has industrially attractive properties, such as high antimicrobial potency and hydrophilicity .


Physical And Chemical Properties Analysis

Sodium Caproyl/Lauroyl Lactylate is used to improve the texture and feel of cosmetic and skincare products. It also has the added benefit of helping to moisturize the skin . It is a surfactant, which means it lowers the surface tension between two substances, such as two liquids or a liquid and a solid .

Scientific Research Applications

  • Sodium caprylate has been used to stabilize pharmaceutical-grade human serum albumin (HSA) by protecting it from thermal degradation. This stabilizing effect was observed through differential scanning calorimetry and dynamic light scattering, indicating that sodium caprylate may help in reducing protein aggregation and enhancing protein stability (Faroongsarng & Kongprasertkit, 2014).

  • Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), a derivative of sodium caprylate, has been investigated for facilitating the gastrointestinal absorption of heparin, showing efficacy in preventing deep venous thrombosis in a rat model (Gonze et al., 1998).

  • Propylene glycol caprylate, related to sodium caprylate, has been shown to be an effective absorption enhancer for improving the intestinal absorption of insulin in rats. This suggests a potential application in enhancing the bioavailability of certain drugs (Ukai et al., 2019).

  • Sodium caprylate has been evaluated for its effects on Candida albicans, including its influence on the ultrastructure and biochemical changes in the fungal cells. This indicates its potential as an antifungal agent (Adams et al., 1963; Payne & Bannister, 1963).

  • The compound has also been studied for its impact on platelet reactivity and other hematological parameters, showing a transient inhibition of platelet reactivity in rabbits (Tangen et al., 1975).

  • Research on sodium caprylate's role in the chemical decontamination of Campylobacter jejuni on chicken skin and meat highlights its potential in food safety applications (Riedel et al., 2009).

Mechanism of Action

Lactylates contain hydrophilic polar groups, which interact with water, and non-polar lipophilic groups, which interact with fats and oils. These interactions provide stability to an oil/water system resulting in the formation of an emulsion . Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to the epigenetic landscape .

Safety and Hazards

Sodium Caproyl/Lauroyl Lactylate is generally safe for all skin types, with rare instances of adverse reactions . The Skin Deep ingredient hazard score, from 1 to 10, reflects known and suspected hazards linked to the ingredients .

Future Directions

Sodium Caproyl/Lauroyl Lactylate is a promising lactylate with a 12-carbon-long, saturated hydrocarbon chain . It has attractive biophysical merits as a membrane-disrupting antimicrobial drug candidate . It can be applied as a natural and mild replacement for triclosan and climbazole .

properties

IUPAC Name

sodium;2-(2-decanoyloxypropanoyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQSERIFTYSYLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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